![molecular formula C6H4ClFO3S B1442029 5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride CAS No. 1261454-22-1](/img/structure/B1442029.png)
5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride
Overview
Description
5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H4ClFO3S and a molecular weight of 210.61 g/mol . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride consists of a benzene ring with a fluorine atom and a hydroxyl group attached to adjacent carbon atoms, and a sulfonyl chloride group attached to another carbon atom .Scientific Research Applications
Organic Synthesis
5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride: is a valuable reagent in organic synthesis. Its sulfonyl fluoride group can act as a leaving group in substitution reactions, enabling the synthesis of a wide range of organic compounds. This compound can be used to introduce fluorine atoms into molecules, which is particularly useful for creating compounds with enhanced metabolic stability and bioavailability .
Chemical Biology
In chemical biology, this compound serves as a tool for modifying biomolecules. It can be used to selectively label proteins or peptides, which is essential for studying protein function and interaction. The sulfonyl fluoride moiety can react with nucleophilic amino acid residues, allowing for site-specific modifications .
Drug Discovery
The introduction of fluorine atoms into drug molecules can significantly alter their pharmacokinetic and pharmacodynamic properties5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride can be utilized in the early stages of drug discovery to synthesize fluorinated analogs of lead compounds, potentially leading to drugs with improved efficacy and reduced toxicity .
Materials Science
This compound’s ability to introduce sulfonyl fluoride groups into materials makes it a useful reagent in materials science. It can be used to modify the surface properties of polymers or to create novel materials with specific functionalities, such as increased hydrophobicity or reactivity .
Synthesis of Sulfonyl Fluorides
Sulfonyl fluorides are important intermediates in the synthesis of various functional materials and pharmaceuticals5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride can be used as a precursor for the synthesis of diverse sulfonyl fluorides through direct fluorosulfonylation, which is a more efficient approach compared to traditional methods .
Covalent Probes in Proteomics
Due to its selective reactivity, 5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride can be employed as a covalent probe in proteomics. It can be used to investigate protein-ligand interactions and to identify active sites within proteins, aiding in the understanding of protein function and the development of targeted therapies .
Safety And Hazards
5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride is classified as a dangerous substance. It has a hazard statement of H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves, clothing, and eye protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-fluoro-2-hydroxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO3S/c7-12(10,11)6-3-4(8)1-2-5(6)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTGHCYXJUBHHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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